4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide, also known as compound 1, is a synthetic compound with potential applications in scientific research. The compound has been found to exhibit interesting biological properties and is being studied for its potential use in various fields of research.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide 1 is not fully understood, but it is believed to act on various pathways involved in inflammation and cancer. The this compound has been found to inhibit the activity of certain enzymes involved in these processes, leading to a reduction in inflammation and cancer cell growth.
Biochemical and physiological effects:
Compound 1 has been found to exhibit various biochemical and physiological effects, including the inhibition of NF-κB signaling, reduction of pro-inflammatory cytokine production, and induction of apoptosis in cancer cells. The this compound has also been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide 1 in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research in these fields. However, one limitation is the limited availability of the this compound, which can make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide 1, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its efficacy in animal models of disease. Additionally, the this compound could be studied for its potential use in combination with other therapeutic agents to enhance its anti-inflammatory and anti-cancer effects.
In conclusion, this compound is a promising synthetic this compound with potential applications in various fields of scientific research. The this compound exhibits potent anti-inflammatory and anti-cancer properties and has low toxicity, making it a potentially safe and effective therapeutic agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models of disease.
Scientific Research Applications
Compound 1 has been studied for its potential use in various fields of scientific research, including cancer research, neurodegenerative diseases, and inflammation. The 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylcyclohexanecarboxamide has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylcyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c28-23(26-22-11-5-7-16-6-1-2-8-19(16)22)17-12-14-18(15-13-17)27-24(29)20-9-3-4-10-21(20)25(27)30/h1-11,17-18H,12-15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRQMTCBVWNPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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